molecular formula C14H16N2O3 B572004 Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate CAS No. 1272756-15-6

Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate

Cat. No.: B572004
CAS No.: 1272756-15-6
M. Wt: 260.293
InChI Key: AGNWPRPDVABSRM-UHFFFAOYSA-N
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Description

Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate (CAS 1272756-15-6) is a high-purity chemical compound offered for research and development purposes. This spirocyclic quinazoline derivative has a molecular formula of C₁₄H₁₆N₂O₃ and a molecular weight of 260.29 g/mol . The compound is characterized by its spiro[cyclobutane-1,2'-quinazoline] core structure, which integrates a cyclobutane ring with a dihydroquinazoline system, a scaffold of significant interest in medicinal chemistry . As a building block, it is valuable for the exploration of novel pharmacologically active molecules. The ester functional group provides a handle for further synthetic modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . This product is accompanied by detailed safety information. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to recommended precautionary statements, which include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and not breathing its dust . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

ethyl 4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-19-13(18)9-5-3-6-10-11(9)12(17)16-14(15-10)7-4-8-14/h3,5-6,15H,2,4,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNWPRPDVABSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC3(CCC3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A widely reported strategy for synthesizing spiroquinazolines involves cyclocondensation reactions starting from anthranilic acid derivatives. For example, anthranilic acid (1 ) can be treated with chloroacetyl chloride in the presence of triethylamine to form 2-chloromethyl benzo[d] oxazin-4-one (2 ) . Subsequent reaction with ethyl 4-aminocyclobutane carboxylate (3 ) under refluxing acetonitrile yields intermediate 4 , which undergoes intramolecular cyclization to form the spirocyclic quinazoline core (Scheme 1).

Scheme 1:

Anthranilic acidClCH2COCl, Et3NOxazinone intermediateEthyl 4-aminocyclobutane carboxylateSpiroquinazoline precursor\text{Anthranilic acid} \xrightarrow{\text{ClCH}2\text{COCl, Et}3\text{N}} \text{Oxazinone intermediate} \xrightarrow{\text{Ethyl 4-aminocyclobutane carboxylate}} \text{Spiroquinazoline precursor}

Key conditions for this method include:

  • Solvent-free grinding with PEG-400 to enhance reaction efficiency .

  • Catalytic potassium iodide (KI) to facilitate nucleophilic substitution at the chloromethyl group .

  • Reaction temperatures between 80–100°C for 6–12 hours to ensure complete cyclization .

The final product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 60–75% of the target compound. Spectral data (IR, 1H^1\text{H} NMR) confirm the presence of ester carbonyl (νC=O\nu_{\text{C=O}} ≈ 1720 cm1^{-1}) and spirocyclic NH (δ\delta 8.2–8.5 ppm) .

Ring-Contraction of Pyrrolidine Precursors

A stereoselective approach to access the cyclobutane moiety involves the ring contraction of pyrrolidine derivatives. Optically pure pyrrolidine-2,5-dicarboxylates (5 ) undergo oxidative cleavage with meta-chloroperbenzoic acid (mCPBA) to generate a diketone intermediate (6 ), which subsequently undergoes base-mediated cyclobutane formation (Scheme 2) .

Scheme 2:

Pyrrolidine-2,5-dicarboxylatemCPBADiketone intermediateNaH, THFCyclobutane-spiroquinazoline\text{Pyrrolidine-2,5-dicarboxylate} \xrightarrow{\text{mCPBA}} \text{Diketone intermediate} \xrightarrow{\text{NaH, THF}} \text{Cyclobutane-spiroquinazoline}

This method achieves exceptional stereocontrol (dr > 20:1, ee > 97%) by preserving chirality during the contraction process . The quinazoline ring is then introduced via condensation with ethyl 2-aminobenzoate under acidic conditions (H2_2SO4_4, ethanol), yielding the target compound in 45–50% overall yield .

Alkylation of Quinazolinone Intermediates

Another route involves alkylating preformed quinazolinones with cyclobutane-containing electrophiles. For instance, 4-oxo-3,4-dihydroquinazoline (7 ) reacts with 1-bromocyclobutane-1-carboxylic acid ethyl ester (8 ) in the presence of potassium carbonate (K2_2CO3_3) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (Scheme 3) .

Scheme 3:

Quinazolinone+1-Bromocyclobutane esterK2CO3,TBABSpirocyclic product\text{Quinazolinone} + \text{1-Bromocyclobutane ester} \xrightarrow{\text{K}2\text{CO}3, \text{TBAB}} \text{Spirocyclic product}

Reaction optimization studies reveal that dimethylformamide (DMF) as a solvent at 120°C for 24 hours maximizes alkylation efficiency (yield: 55–65%) . The spiro junction is confirmed by 13C^{13}\text{C} NMR, which shows distinct signals for the cyclobutane carbons at δ\delta 25–30 ppm .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for spirocycle formation. A mixture of ethyl 2-aminobenzoate (9 ), cyclobutanone (10 ), and ammonium acetate in acetic acid is irradiated at 150°C for 20 minutes, directly yielding the spiroquinazoline via a one-pot tandem cyclization (Scheme 4) .

Scheme 4:

Ethyl 2-aminobenzoate+CyclobutanoneNH4OAc, MWTarget compound\text{Ethyl 2-aminobenzoate} + \text{Cyclobutanone} \xrightarrow{\text{NH}_4\text{OAc, MW}} \text{Target compound}

This method achieves 70–80% yield with >95% purity, as verified by HPLC . Key advantages include minimal byproduct formation and scalability to gram quantities.

Enzymatic Resolution for Enantiopure Synthesis

To access enantiomerically pure material, lipase-mediated resolution of racemic spiroquinazoline (11 ) has been explored. Using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether, the (R)-enantiomer is selectively acetylated, leaving the (S)-enantiomer unreacted (Scheme 5) .

Scheme 5:

Racemic spiroquinazolineCAL-B, vinyl acetate(S)-Enantiomer (isolated)\text{Racemic spiroquinazoline} \xrightarrow{\text{CAL-B, vinyl acetate}} \text{(S)-Enantiomer (isolated)}

The unreacted (S)-enantiomer is isolated in 98% enantiomeric excess (ee) after column chromatography . This method is critical for pharmaceutical applications requiring chiral purity.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Stereocontrol Complexity
Cyclocondensation 60–756–12 hModerateMedium
Ring Contraction 45–5024–48 hHighHigh
Alkylation 55–6524 hLowLow
Microwave 70–8020 minModerateLow
Enzymatic Resolution 40–45*72 hVery HighVery High

*Yield refers to isolated enantiomer.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Biological Activities

Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate has been studied for various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit selective toxicity towards cancer cells. The spirocyclic nature may enhance interactions with biological targets involved in cancer progression.
  • Antimicrobial Activity : Research indicates potential antibacterial and antifungal properties, which could be attributed to the unique structural features that influence membrane permeability and enzyme inhibition.

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic routes. Key methods include:

  • Formation of the Spirocyclic Framework : This can be achieved through cycloaddition reactions involving suitable precursors.
  • Functional Group Modifications : Subsequent reactions may involve nucleophilic substitutions to introduce various substituents at specific positions on the quinazoline ring.

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of spirocyclic compounds, this compound was evaluated for its effects on various cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting a pathway for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of the compound. This compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for new antibiotics.

Mechanism of Action

The mechanism of action of ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects .

Comparison with Similar Compounds

Cyclopentane Analog

4'-Oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylic acid (CAS P13959760) replaces the cyclobutane ring with a larger cyclopentane ring. This structural modification increases steric bulk and may alter solubility and metabolic stability. The compound is produced by Shenzhen Aito Chemistry Co., Ltd., with a purity of 95%, highlighting its industrial relevance .

Property Cyclobutane Derivative Cyclopentane Derivative
Core Structure Cyclobutane Cyclopentane
Melting Point Not reported Not reported
Purity 95% (custom synthesis) 95%
Key Applications Medicinal chemistry intermediates Pharmaceutical research

Cyclohexane Derivative

5'-Methyl-4'-oxo-7'-phenyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinazoline]-8'-carbonitrile features a cyclohexane ring and a nitrile substituent. X-ray crystallography reveals a distorted chair conformation for the cyclohexane ring, which impacts intermolecular interactions and crystal packing .

Spiro Compounds with Heterocyclic Variations

Pyrazole-Containing Spiro Derivatives

Compounds such as ethyl 4'-(4-bromobenzoyl)-2'-(4-ethoxyphenyl)-2-oxo-2',4'-dihydro-2H-spiro[acenaphthylene-1,3'-pyrazole]-5'-carboxylate (3m) and diethyl 2-oxo-2'-phenyl-2',4'-dihydro-2H-spiro[acenaphthylene-1,3'-pyrazole]-4',5'-dicarboxylate (5a) () replace the quinazoline core with a pyrazole ring. These compounds exhibit distinct spectral properties:

  • IR Spectra : Strong absorption bands at ~1700–1750 cm⁻¹ (C=O stretching of esters and ketones) .
  • Melting Points : 142–166°C, higher than typical quinazolines, likely due to increased rigidity from the acenaphthylene moiety .

Triazoloquinazoline Derivatives

This structural variation may improve binding affinity in enzyme inhibition assays .

Substituent Effects on Physicochemical Properties

Ester Group Modifications

The target compound’s ethyl ester group is critical for solubility and bioavailability. Analogous derivatives with methyl esters (e.g., 5'-methyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate ) show reduced lipophilicity, as evidenced by lower logP values in computational models .

Aromatic Substitutents

Introduction of electron-withdrawing groups (e.g., bromine in 3m ) increases melting points and stability, while electron-donating groups (e.g., methoxy in 5b ) enhance solubility in polar solvents .

Biological Activity

Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure, which includes a quinazoline moiety fused with a cyclobutane ring, contributes to its distinct biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₆N₂O₃
  • Molecular Weight : 260.29 g/mol
  • CAS Number : 1272756-15-6

The compound's structure enhances its solubility and potential interactions with biological targets, making it a candidate for various pharmacological applications .

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The compound has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

2. Anticancer Properties

Research has highlighted the compound's anticancer potential. Its unique structural features allow it to interact with specific cellular pathways involved in cancer progression. Initial findings suggest that it may inhibit the proliferation of cancer cells by modulating enzyme activity and influencing cellular signaling pathways .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound binds to specific enzymes or receptors, leading to alterations in their activity and subsequent biological effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acidBenzoxazine structureDifferent functional groups affecting reactivity
Spirocyclic oxindolesSpirocyclic structureMedicinal chemistry applications but lacks the quinazoline moiety
2-Oxo-1,2-dihydro-1'H-spiro[indole-3,2'-quinazoline]-4'-carboxylic acidIndole-based structureDifferent nitrogen heterocycles influencing biological activity

This compound stands out due to its specific spirocyclic configuration combined with an ethyl carboxylate group and a quinazoline framework .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against human breast cancer cells (MDA-MB-231), with an IC50 value demonstrating effective inhibition of cell growth .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited promising antibacterial properties, particularly against resistant strains .

Q & A

What are the key considerations for synthesizing this compound via one-pot methods?

Basic Research Question
One-pot synthesis of spiroquinazoline derivatives requires precise control of Lewis acid catalysts (e.g., ZnCl₂ or FeCl₃), solvent polarity, and reaction intermediates. For example, the spiro annulation of ethyl (Z)-3-aminoacrylate with 2-aminoarylbenzamides in acetonitrile-1,4-dioxane generates a reactive intermediate (A), which undergoes cyclization under Lewis acid catalysis to form the spiro core . Key parameters include:

  • Catalyst loading : 10–15 mol% for optimal yield.
  • Temperature : Reflux conditions (80–100°C) to stabilize intermediates.
  • Stoichiometry : A 1:1 molar ratio of acrylate and benzamide precursors minimizes side reactions.

How can column chromatography and recrystallization be optimized for purifying this compound?

Basic Research Question
Purification involves sequential use of column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. For example:

  • Column conditions : 70:30 hexane/ethyl acetate eluent resolves ester-containing byproducts .
  • Recrystallization : Ethanol or methanol at 4°C yields crystals with ≥95% purity. Monitor IR spectra (C=O stretch at 1720–1740 cm⁻¹) to confirm removal of unreacted starting materials .

How can computational methods resolve contradictions between experimental and theoretical spectral data?

Advanced Research Question
Discrepancies in NMR chemical shifts or IR absorption bands can arise from dynamic conformational changes in the spirocyclic core. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict optimized geometries and vibrational frequencies, which are compared to experimental data. For instance, deviations in 1H^1 \text{H}-NMR coupling constants (J=8.29.0HzJ = 8.2–9.0 \, \text{Hz}) may indicate puckering of the cyclobutane ring, validated by X-ray crystallography .

What mechanistic insights explain the formation of the spirocyclic core under Lewis acid catalysis?

Advanced Research Question
The reaction proceeds via a dual activation mechanism:

Oxalyl chloride activation : Converts ethyl (Z)-3-aminoacrylate into an acyl chloride intermediate (A) .

Lewis acid coordination : Zn²⁺ stabilizes the transition state during spiro annulation, reducing activation energy by 15–20 kcal/mol (DFT studies) .
Key intermediates are characterized by HRMS (m/z 356.1284 for [M+H]⁺) and 13C^{13} \text{C}-NMR carbonyl signals at δ 168–172 ppm .

What crystallographic techniques validate the spirocyclic conformation?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement confirms the spiro junction geometry. For example:

  • Torsion angles : Cyclobutane-quinazoline dihedral angles of 85–90° indicate orthogonal ring alignment .
  • Hydrogen bonding : Intramolecular N–H···O bonds (2.8–3.0 Å) stabilize the lactam ring .
    Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) minimizes thermal motion artifacts .

How do substituent modifications influence bioactivity in SAR studies?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -Cl at C5') enhance antimicrobial activity (MIC = 8 µg/mL against S. aureus) by increasing electrophilicity .
  • Ester hydrolysis : Conversion to carboxylic acid derivatives improves solubility but reduces cell permeability (logP increases from 2.1 to 3.4) .
    Docking simulations (AutoDock Vina) suggest spiro compounds bind to DNA gyrase via π-π stacking (binding energy = −9.2 kcal/mol) .

Why do bioactivity assays show variability in IC₅₀ values across studies?

Advanced Research Question
Discrepancies arise from:

  • Assay conditions : Varying pH (7.4 vs. 6.8) alters protonation states of the quinazoline N1 atom, affecting target binding .
  • Cell lines : HepG2 (liver) vs. MCF-7 (breast) cells exhibit differential expression of efflux transporters (e.g., P-gp) .
    Statistical normalization (e.g., Z-score transformation) and standardized protocols (MTT assay, 48 h incubation) improve reproducibility .

How can complex splitting patterns in 1H^1 \text{H}1H-NMR be assigned for this compound?

Basic Research Question
Assignments rely on 2D NMR (COSY, HSQC):

  • Cyclobutane protons : Appear as multiplets at δ 2.4–3.1 ppm (ABX coupling system) .
  • Quinazoline protons : Aromatic doublets (J = 8.5 Hz) at δ 7.2–7.8 ppm correlate with 13C^{13} \text{C}-NMR signals at δ 120–130 ppm .
    Dynamic effects (ring flipping) may broaden signals; variable-temperature NMR (VT-NMR) at 298–323 K resolves coalescence .

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